6-Chloropyridazin-4-ol

Catalog No.
S2837203
CAS No.
1415928-75-4
M.F
C4H3ClN2O
M. Wt
130.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloropyridazin-4-ol

CAS Number

1415928-75-4

Product Name

6-Chloropyridazin-4-ol

IUPAC Name

6-chloro-1H-pyridazin-4-one

Molecular Formula

C4H3ClN2O

Molecular Weight

130.53

InChI

InChI=1S/C4H3ClN2O/c5-4-1-3(8)2-6-7-4/h1-2H,(H,7,8)

InChI Key

RFFIDRCRMNTMCG-UHFFFAOYSA-N

SMILES

C1=C(NN=CC1=O)Cl

Solubility

not available

6-Chloropyridazin-4-ol is a heterocyclic compound characterized by a pyridazine ring with a chlorine atom and a hydroxyl group positioned at the 6 and 4 positions, respectively. Its molecular formula is C4H3ClN2OC_4H_3ClN_2O and it has a molecular weight of approximately 130.53 g/mol. This compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features, which combine aromatic properties with the reactivity of the hydroxyl group .

Typical of compounds containing both halogens and hydroxyl groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new derivatives.
  • Rearrangement Reactions: Under certain conditions, the compound may undergo rearrangements, particularly in acidic or basic media.
  • Condensation Reactions: The hydroxyl group can engage in condensation reactions with aldehydes or ketones to form more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that 6-Chloropyridazin-4-ol exhibits significant biological activity, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
  • Antiviral Activity: Some studies have indicated that derivatives of this compound may inhibit viral replication.
  • Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases .

The synthesis of 6-Chloropyridazin-4-ol typically involves several steps:

  • Starting Materials: The synthesis often begins with pyridazine derivatives.
  • Chlorination: Chlorination of the appropriate pyridazine precursor introduces the chlorine atom at the desired position.
  • Hydroxylation: Subsequent treatment with hydroxylating agents leads to the formation of the hydroxyl group.

A common synthetic route involves refluxing pyridazine with chlorinating agents followed by hydrolysis to yield 6-Chloropyridazin-4-ol with high yields .

6-Chloropyridazin-4-ol has several notable applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting infectious diseases.
  • Agrochemicals: The compound is used in developing herbicides and fungicides due to its biological activity against pests.
  • Research: It is utilized in scientific research for studying biological pathways and mechanisms due to its reactive nature .

Interaction studies involving 6-Chloropyridazin-4-ol focus on its pharmacokinetics and potential interactions with biological systems:

  • Drug Metabolism: Investigations into how this compound is metabolized by cytochrome P450 enzymes are critical for understanding its safety profile.
  • Binding Studies: Research into how 6-Chloropyridazin-4-ol interacts with various biological receptors helps elucidate its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 6-Chloropyridazin-4-ol, which can provide insights into its uniqueness. Below are some similar compounds:

Compound NameCAS NumberSimilarity Index
4-Chloropyridazin-3-ol1677-79-80.93
6-Chloropyridazine-3,4-diamine932-50-30.81
3-Chloro-pyridazine hydrochloride856847-77-30.72
4-Bromo-6-chloropyridazin-3(2H)-oneNot listedUnique

Uniqueness

6-Chloropyridazin-4-ol stands out due to its specific arrangement of functional groups that confer distinct biological activities not always present in similar compounds. Its ability to participate in diverse

XLogP3

0.7

Dates

Modify: 2023-08-17

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